3,4-Difluoro-5-(hexyloxy)benzaldehyde
Description
3,4-Difluoro-5-(hexyloxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at positions 3 and 4 and a hexyloxy group (-O-C₆H₁₃) at position 4. This compound’s molecular formula is C₁₃H₁₆F₂O₂, with an approximate molecular weight of 242.2 g/mol. The hexyloxy chain confers lipophilicity, while the electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde group.
For instance, 4-(difluoromethoxy)-3-methoxybenzaldehyde is synthesized via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions . Similarly, this compound could be prepared by alkylation of a fluorinated benzaldehyde precursor with a hexyl halide.
Applications: Fluorinated benzaldehydes are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The hexyloxy group may enhance membrane permeability, making this compound valuable in drug design .
Properties
IUPAC Name |
3,4-difluoro-5-hexoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-4-5-6-17-12-8-10(9-16)7-11(14)13(12)15/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRCJXYXFADMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=CC(=C1)C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Difluoro-5-(hexyloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3,4-difluorobenzaldehyde.
Substitution Reaction: The hexyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3,4-difluorobenzaldehyde with hexanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluoro-5-(hexyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in various substitution reactions, where the fluorine atoms or the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: 3,4-Difluoro-5-(hexyloxy)benzoic acid.
Reduction: 3,4-Difluoro-5-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: 3,4-Difluoro-5-(hexyloxy)benzaldehyde is used as a building block in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used in the design of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(hexyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 3,4-Difluoro-5-(hexyloxy)benzaldehyde with structurally related aldehydes:
Reactivity Analysis
- Aldehyde vs. Ketone Reactivity: Aldehydes, including this compound, are generally more reactive than ketones in reduction reactions due to lower steric hindrance and higher electrophilicity. For example, benzaldehyde reduces to benzyl alcohol in 93% yield, while acetophenone (a ketone) yields only 68% under identical conditions .
- Hexyloxy Group: The electron-donating nature of the alkoxy group (-O-C₆H₁₃) may slightly counteract the fluorines’ activating effects. However, its primary role is to increase lipophilicity, favoring solubility in nonpolar solvents .
Physicochemical Properties
- Solubility : The hexyloxy chain reduces water solubility but enhances compatibility with organic solvents (e.g., DCM, THF). In contrast, 3-hydroxybenzaldehyde exhibits higher aqueous solubility due to its polar -OH group .
- Thermal Stability: Fluorine substituents increase thermal stability compared to non-fluorinated analogues. For instance, 4-(difluoromethoxy)-3-methoxybenzaldehyde has a boiling point of ~250°C, attributed to strong C-F bonds .
Key Research Findings
- Reactivity Hierarchy : Aldehydes with EWGs (e.g., -F, -CF₃) exhibit faster reduction rates than those with electron-donating groups (e.g., -OCH₃) .
- Synthetic Challenges : Introducing long alkoxy chains (e.g., hexyloxy) requires optimized conditions to avoid steric hindrance during reactions .
- Biological Compatibility : Fluorinated benzaldehydes are less prone to enzymatic degradation than hydroxylated analogues, enhancing their utility in drug delivery systems .
Biological Activity
3,4-Difluoro-5-(hexyloxy)benzaldehyde is an organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H15F2O2
- Molecular Weight : 240.26 g/mol
The compound features a benzaldehyde structure with two fluorine atoms and a hexyloxy group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria. For instance, it has been tested against Staphylococcus aureus, showing effective inhibition comparable to established antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The compound also demonstrates antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests, where it showed promising results.
The proposed mechanism of action for this compound involves:
- Interaction with cellular targets : The hexyloxy group enhances lipophilicity, allowing the compound to penetrate cell membranes more easily.
- Inhibition of oxidative stress pathways : By scavenging free radicals and modulating antioxidant enzyme activities, the compound helps maintain cellular redox balance.
Case Studies
- Study on Antimicrobial Efficacy
- Antioxidant Evaluation
Data Summary
| Activity Type | Assessed Effect | Result |
|---|---|---|
| Antimicrobial | MIC against S. aureus | 32 µg/mL |
| Antioxidant | DPPH Scavenging Activity | IC50 = 25 µg/mL |
| Cellular Protection | Reduction of oxidative markers | Significant (p < 0.05) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
